N-(1-hydroxy-2-methylpropan-2-yl)acetamide

Description

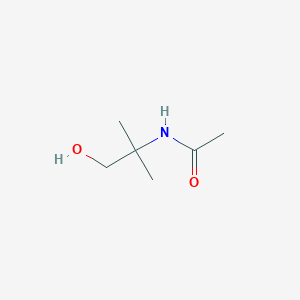

N-(1-hydroxy-2-methylpropan-2-yl)acetamide is an aliphatic acetamide derivative characterized by a tertiary alcohol moiety and an acetamide group attached to the same carbon atom. Its structure comprises a hydroxyl (-OH) group on the first carbon and two methyl groups on the second carbon of a propane backbone, with the acetamide (-NHCOCH₃) substituent also positioned on the second carbon.

Properties

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-5(9)7-6(2,3)4-8/h8H,4H2,1-3H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEURCHZECZCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-96-6 | |

| Record name | N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

Reactants: 2-amino-2-methyl-1-propanol and acetic anhydride.

Conditions: The reaction is carried out at room temperature with stirring.

Procedure: The 2-amino-2-methyl-1-propanol is added to acetic anhydride slowly, and the mixture is stirred until the reaction is complete.

Purification: The product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-(1-oxo-2-methylpropan-2-yl)acetamide.

Reduction: Formation of N-(1-amino-2-methylpropan-2-yl)acetamide.

Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetamide group can participate in various biochemical pathways, modulating enzyme activity and receptor interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(1-hydroxy-2-methylpropan-2-yl)acetamide with four structurally related acetamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₃NO₂ | 131.17 | Acetamide, tertiary alcohol | Aliphatic backbone with -OH and -NHCOCH₃ on C2 |

| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide | C₁₁H₁₅NO₂ | 193.24 | Acetamide, secondary alcohol, phenyl | Aromatic phenyl group on C3; chiral (S)-configuration |

| N-(2-methyl-4-nitro-5-propan-2-ylphenyl)acetamide | C₁₃H₁₇N₂O₃ | 249.29 | Acetamide, nitro, aromatic | Nitro-substituted aromatic ring; bulky propan-2-yl group |

| 2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide | C₁₄H₂₂N₂O₂ | 250.34 | Acetamide, amine, hydroxyl, aromatic | Branched alkyl chain with phenyl and hydroxyethyl amino groups |

Physicochemical Properties

- Solubility: The target compound exhibits high polarity due to its hydroxyl and acetamide groups, favoring solubility in polar solvents like water and ethanol. Aromatic derivatives (e.g., C₁₁H₁₅NO₂ and C₁₃H₁₇N₂O₃) show reduced water solubility due to hydrophobic phenyl/nitro groups but are soluble in organic solvents like DMSO or acetone .

- Similar effects are observed in trichloro-acetamides with electron-withdrawing substituents (e.g., nitro groups) .

Research Findings and Implications

Crystallographic Insights

- Substituents like nitro or methyl groups on aromatic acetamides significantly alter crystal packing and lattice constants. For example, meta-substituted trichloro-acetamides exhibit varied space groups and asymmetric units depending on electron-withdrawing effects . The target compound’s hydroxyl group could similarly influence its solid-state geometry through hydrogen-bonding networks.

Biological Activity

N-(1-hydroxy-2-methylpropan-2-yl)acetamide, also known as a derivative of acetamide, has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxy group and an acetamide moiety, allowing it to interact with various biological targets.

Chemical Structure and Properties

Molecular Formula: C₆H₁₃NO₂

SMILES Representation: CC(=O)NC(C)(C)CO

InChI Key: WSEURCHZECZCGQ-UHFFFAOYSA-N

These structural components contribute to its reactivity and biological interactions, particularly through hydrogen bonding and participation in biochemical pathways.

The biological activity of this compound is primarily attributed to:

- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with biological molecules, influencing their conformation and function.

- Enzyme Modulation: The acetamide group may interact with enzymes and receptors, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound, suggesting it may inhibit the growth of various pathogens. The specific mechanisms are still under investigation, but its structural characteristics are believed to play a crucial role in its efficacy.

2. Anti-inflammatory Effects

Similar compounds in the acetamide class have shown anti-inflammatory properties, indicating that this compound might also exhibit such effects. This could be beneficial in treating conditions characterized by inflammation.

3. Enzyme Inhibition

Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development for diseases like diabetes .

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological activity of this compound:

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Drug Development: Its potential as a lead compound for designing new therapeutic agents targeting inflammation and microbial infections.

- Biochemical Probes: Used in research to study enzyme activities and protein interactions due to its ability to modulate biological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.